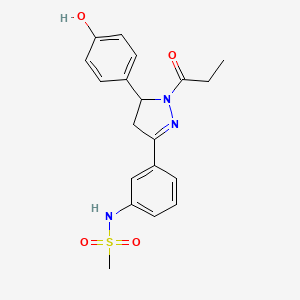

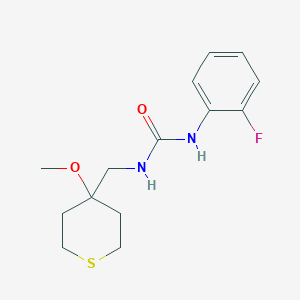

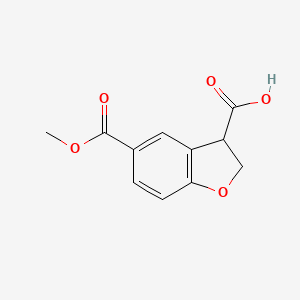

![molecular formula C18H19N3O2 B3015710 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034265-90-0](/img/structure/B3015710.png)

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Synthesis and Heterocyclic Chemistry

- Regioselectivity in Synthesis : Pyrazolo[1,5-a]pyrimidine derivatives, related to 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, are noted for their biomedical importance and photophysical properties in materials science. They are synthesized via reactions with 1,3-biselectrophilic reagents, indicating a broad utility in organic and medicinal chemistry (Moustafa et al., 2022).

Bioorganic and Medicinal Chemistry

- Glucokinase Activation for Diabetes Treatment : A study identified a potent glucokinase activator, structurally similar to this compound, demonstrating efficacy in increasing glucose uptake and reducing blood glucose levels, with potential applications in type 2 diabetes treatment (Park et al., 2014).

- Cancer Imaging Agent Synthesis : A compound with a structure related to this compound was synthesized for use as a PET agent in imaging B-Raf(V600E) in cancers, demonstrating the applicability of similar compounds in cancer diagnosis and treatment planning (Wang et al., 2013).

Antiviral and Anticancer Research

- Antiavian Influenza Virus Activity : Benzamide-based 5-aminopyrazoles, akin to this compound, showed significant antiviral activities against bird flu influenza H5N1, highlighting their potential in antiviral research (Hebishy et al., 2020).

- Inhibition of Cancer Pathways : New benzamide derivatives, structurally related to the chemical , showed promise in activating p53 and TRAIL-inducing death pathways in cancer cells, indicating potential for cancer therapeutics (Raffa et al., 2019).

作用機序

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit antitrypanosomal activity , suggesting that they may target enzymes or proteins involved in the life cycle of Trypanosoma species.

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines are purine analogues , which suggests that they might interfere with purine biochemical reactions. This could potentially disrupt the synthesis of nucleic acids, thereby inhibiting the growth and proliferation of cells.

Biochemical Pathways

These include HMG-CoA reductase , COX-2 , AMP phosphodiesterase , and KDR kinase . The inhibition of these enzymes can disrupt various cellular processes, including cholesterol synthesis, inflammation, cyclic AMP signaling, and angiogenesis, respectively.

Result of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may exhibit similar effects, such as inhibiting cell growth and proliferation, particularly in the context of antitrypanosomal activity .

特性

IUPAC Name |

4-butoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-2-3-12-23-17-6-4-14(5-7-17)18(22)20-15-9-11-21-16(13-15)8-10-19-21/h4-11,13H,2-3,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUFOJHRAPZZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

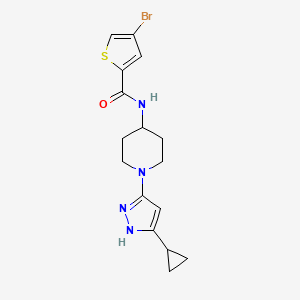

![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)

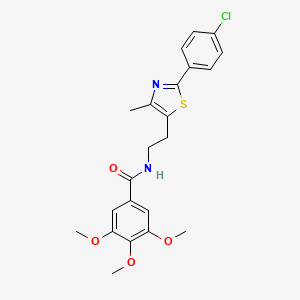

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)

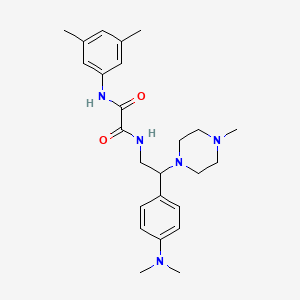

![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)